({2-[(4-Fluorophenyl)amino]-2-oxoethyl}sulfonyl)acetic acid
Description
({2-[(4-Fluorophenyl)amino]-2-oxoethyl}sulfonyl)acetic acid (CAS 951908-73-9) is a synthetic organic compound with the molecular formula C₁₀H₁₀FNO₅S and a molecular weight of 275.25 g/mol . Structurally, it features a sulfonylacetic acid backbone linked to a 4-fluorophenyl group via an amide bond. Key physical properties include a predicted density of 1.569 g/cm³, a boiling point of 635.8±50.0 °C, and an acidity constant (pKa) of 2.35 . The compound’s synthesis typically involves sulfonation and amidation reactions, with characterization via NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and TLC .
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-2-oxoethyl]sulfonylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO5S/c11-7-1-3-8(4-2-7)12-9(13)5-18(16,17)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQNSFPXMZRRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CS(=O)(=O)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
({2-[(4-Fluorophenyl)amino]-2-oxoethyl}sulfonyl)acetic acid is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, protein interactions, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by:
- A sulfonyl group attached to an acetic acid moiety.
- An amino group linked to a 4-fluorophenyl ring .
These features contribute to its chemical reactivity and biological potential.
Enzyme Inhibition
Preliminary studies suggest that compounds with similar structures may exhibit significant enzyme inhibition properties. The sulfonamide functional group is often associated with biological activity, particularly in the context of:
- Anti-inflammatory effects
- Analgesic properties
Research indicates that this compound could inhibit specific enzymes involved in inflammatory pathways, providing a basis for further pharmacological investigation.
Protein Interactions
Interaction studies have revealed potential binding affinity to various biological targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action. Key findings include:
- Potential interactions with enzymes related to pain and inflammation.
- Influence on signaling pathways critical for cellular responses.
Case Studies and Research Findings
- Anti-inflammatory Activity : Research has indicated that similar compounds can reduce inflammation markers in vitro. For instance, studies have shown that derivatives exhibit concentration-dependent inhibition of inflammatory cytokines.
- Analgesic Properties : A study involving animal models demonstrated that compounds structurally related to this compound provided significant pain relief compared to control groups.
- Cytotoxicity Screening : Investigations into cytotoxic effects revealed that the compound does not exhibit significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.
Comparative Analysis with Similar Compounds
The following table summarizes key similarities and differences between this compound and related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-Amino-2-(4-fluorophenyl)acetic acid | C8H8FNO2 | Lacks sulfonyl group; simpler structure; potential neuroactive properties. |
| 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid | C8H8FNO4S | Contains a sulfonamide group; relevant in medicinal chemistry. |
| 2-{[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl}acetic acid | C11H11Cl2NO5S | Similar sulfonamide structure; different halogen substitution; diverse reactivity. |
The unique combination of functional groups in this compound enhances its potential as a therapeutic agent compared to these structurally similar compounds.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Sulfanyl : Sulfonyl groups increase acidity (pKa ~2.35) due to strong electron-withdrawing effects, whereas sulfanyl groups (pKa ~3.65 in dichloro analogs) are less acidic .
Physical and Chemical Properties
Trends :
- Higher molecular weights correlate with bulkier substituents (e.g., dichlorobenzyl, thiazole).
- Sulfonyl groups lower pKa compared to sulfanyl or non-sulfonated analogs.
Q & A
Basic: What are the recommended synthetic routes for ({2-[(4-Fluorophenyl)amino]-2-oxoethyl}sulfonyl)acetic acid?
Methodological Answer:
The synthesis typically involves sequential functionalization of the core phenylacetic acid scaffold. Key steps include:
- Step 1: Nucleophilic substitution of 4-fluorophenylamine with a sulfonyl chloride intermediate to introduce the sulfonyl group .
- Step 2: Coupling with a bromoacetic acid derivative via a carbodiimide-mediated reaction to form the oxoethyl linkage .
- Step 3: Oxidation of thioether intermediates (if applicable) using hydrogen peroxide or meta-chloroperbenzoic acid to stabilize the sulfonyl group .
Validation: Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using LC-MS .
Basic: How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Perform accelerated degradation studies in buffers (pH 1–12) at 37°C for 24–72 hours. Use HPLC to quantify degradation products, noting susceptibility to hydrolysis at the sulfonyl or amide bonds .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Fluorinated aromatic groups enhance thermal stability compared to non-fluorinated analogs .
Advanced: What computational strategies are effective for predicting binding interactions of this compound with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase (COX) or acetylcholinesterase (AChE). Prioritize fluorine’s electronegativity for hydrogen bonding and sulfonyl groups for hydrophobic interactions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Fluorophenyl moieties show enhanced membrane permeability in lipid bilayer models .
Validation: Cross-validate with in vitro assays (e.g., IC50 for enzyme inhibition) .
Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?
Methodological Answer:
- Halogen Effects: Replace the 4-fluorophenyl group with chloro, bromo, or iodo analogs. Compare IC50 values in assays (e.g., COX-2 inhibition). Fluorine’s small size and high electronegativity optimize binding affinity, while bulkier halogens may sterically hinder interactions .
- Sulfonyl vs. Carbonyl: Substitute the sulfonyl group with a carbonyl to assess solubility changes. Sulfonyl derivatives exhibit stronger hydrogen bonding but lower logP values .
Data Source: Refer to SAR tables in PubChem or EPA DSSTox for analogs .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., MCF-7 for cytotoxicity) and assay conditions (e.g., DPPH concentration for antioxidant activity) .
- Orthogonal Validation: Confirm AChE inhibition via Ellman’s assay and compare with fluorometric methods. Discrepancies may arise from assay sensitivity or impurity interference .
- Meta-Analysis: Aggregate data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .
Basic: What analytical techniques are critical for confirming the compound’s identity and purity?
Methodological Answer:
- NMR: Assign peaks for the sulfonyl (δ 3.3–3.5 ppm), fluorophenyl (δ 7.2–7.4 ppm), and oxoethyl (δ 2.8–3.1 ppm) groups .
- Mass Spectrometry: ESI-MS should show [M-H]⁻ at m/z 325–355, depending on substituents .
- Elemental Analysis: Confirm C, H, N, S, and F content within ±0.3% of theoretical values .
Advanced: What in vitro models are suitable for evaluating neuroprotective effects of this compound?
Methodological Answer:
- Neuronal Cell Lines: Use SH-SY5Y or PC12 cells under oxidative stress (H2O2-induced). Measure viability via MTT assay and ROS levels with DCFH-DA .
- Mechanistic Studies: Perform Western blotting for apoptosis markers (e.g., Bcl-2, Bax) and antioxidant enzymes (SOD, CAT) .
Data Interpretation: Compare with positive controls (e.g., resveratrol) and validate via siRNA knockdown of target pathways .
Basic: How should researchers handle solubility challenges during formulation for biological assays?
Methodological Answer:
- Solvent Systems: Use DMSO for stock solutions (≤10% v/v) and dilute in PBS or cell culture medium. For in vivo studies, employ cyclodextrin-based carriers .
- pH Adjustment: Increase solubility by ionizing the sulfonyl group at pH > 7.4 .
Validation: Measure solubility via shake-flask method and confirm stability using dynamic light scattering (DLS) .
Advanced: What isotopic labeling strategies are recommended for metabolic studies?
Methodological Answer:
- Deuterium Labeling: Synthesize α,α-d2 analogs via deuterated acetic acid precursors. Use LC-MS/MS to track metabolic pathways in hepatocyte models .
- 18F Radiolabeling: Introduce 18F at the fluorophenyl group for PET imaging of biodistribution .
Advanced: How can researchers optimize derivative libraries for high-throughput screening (HTS)?
Methodological Answer:
- Scaffold Diversification: Modify the oxoethyl spacer with heterocycles (e.g., thiazole, benzimidazole) to enhance bioactivity .
- Automated Synthesis: Employ microwave-assisted reactions for rapid generation of analogs. Use Chemspeed or Biolytic platforms .
Data Management: Curate results in platforms like CDD Vault for SAR trend analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
